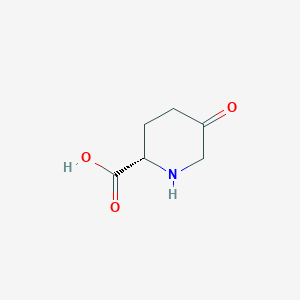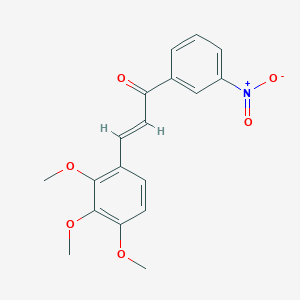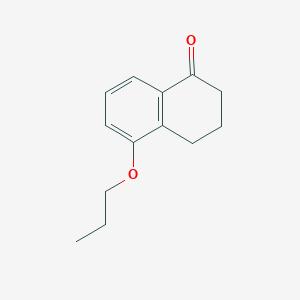![molecular formula C14H12O2 B3104244 2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carbaldehyde CAS No. 14665-22-6](/img/structure/B3104244.png)
2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carbaldehyde
Descripción general
Descripción
2’-(Hydroxymethyl)-[1,1’-biphenyl]-2-carbaldehyde, also known as 2′-(Hydroxymethyl)[1,1′-biphenyl]-2-ol, is a unique chemical compound with the linear formula C13H12O2 . It is provided to early discovery researchers as part of a collection of unique chemicals . The hydroxymethyl group in the compound consists of a methylene bridge (−CH2− unit) bonded to a hydroxyl group (−OH) .
Molecular Structure Analysis
The molecular structure of 2’-(Hydroxymethyl)-[1,1’-biphenyl]-2-carbaldehyde is represented by the linear formula C13H12O2 . The compound has a molecular weight of 214.26 g/mol . The InChI code for the compound is 1S/C13H12O2/c14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)15/h1-8,14-15H,9H2 .Physical And Chemical Properties Analysis
The compound 2’-(Hydroxymethyl)-[1,1’-biphenyl]-2-carbaldehyde has a molecular weight of 214.26 g/mol . The compound is solid at room temperature . The SMILES string representation of the compound is OC1=CC=CC=C1C2=C(CO)C=CC=C2 .Aplicaciones Científicas De Investigación
Organic Synthesis and Material Science
Reaction with Amines and Diketones
Kozlov et al. (2006) described the condensation of a related compound, 2′-hydroxy[1,1′;3′,1″]terphenyl-5′-carbaldehyde with 2-naphthylamine and 1,3-cyclohexanedione or dimedone, leading to hexahydrobenzo[a]acridin-11-ones. This reaction demonstrates the compound's utility in synthesizing complex organic structures with potential applications in pharmaceuticals and materials science Kozlov, N., Tarasevich, V., Vasilevskii, D. A., & Basalaeva, L. I. (2006). Russian Journal of Organic Chemistry, 42, 107-111.
Development of Fluorescence Probes
Chu et al. (2019) synthesized a novel fluorescence probe based on a related compound structure, showcasing its application in detecting homocysteine, a critical biomarker for several diseases. This research highlights its potential in bioanalytical applications and medical diagnostics Chu, Y., Xie, Z., Yue, Y., Yue, Y., Kong, X., Shi, W., & Feng, S. (2019). ACS Omega.
Synthesis of Metal Complexes
Research by Maher (2018) indicated that derivatives of 2-hydroxynaphthalene-1-carbaldehyde, a compound structurally similar to 2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carbaldehyde, form Schiff bases that lead to the development of metal complexes. These complexes are significant for their potential applications in catalysis and material science Maher, K. (2018). Asian Journal of Chemistry, 30, 1171-1182.
Analytical Chemistry
Detection of Carbohydrates
Ricardo et al. (2006) utilized 2-Hydroxymethylphenylboronate, a compound similar in functional group arrangement to this compound, as a reagent to detect simple carbohydrates. This application demonstrates the potential of such compounds in analytical chemistry, especially in studying complex carbohydrate mixtures and understanding prebiotic chemical processes Ricardo, A., Frye, F., Carrigan, M., Tipton, J., Powell, D., & Benner, S. (2006). The Journal of Organic Chemistry, 71(25), 9503-9505.
Safety and Hazards
The compound is sold “as-is” without any warranty of fitness for a particular purpose . It is recommended to handle the compound with appropriate safety measures, including wearing protective gloves, eye protection, and face protection . It should be used only outdoors or in a well-ventilated area to avoid inhalation . If it comes into contact with skin or eyes, it should be washed off immediately with plenty of water .
Propiedades
IUPAC Name |
2-[2-(hydroxymethyl)phenyl]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-9-11-5-1-3-7-13(11)14-8-4-2-6-12(14)10-16/h1-9,16H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJGQXFEQUSMSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=CC=CC=C2C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(Trifluoromethyl)benzyl]guanidine](/img/structure/B3104162.png)
![Methyl 7-(5-fluoro-2-methoxyphenyl)-2-(methylsulfonyl)thieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B3104169.png)
![Methyl thieno[3,4-b]thiophene-2-carboxylate](/img/structure/B3104176.png)










